B1579961 L-LYSINE:2HCL (13C6)

L-LYSINE:2HCL (13C6)

Cat. No.: B1579961
M. Wt: 225.07
Attention: For research use only. Not for human or veterinary use.
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Description

L-Lysine:2HCl (13C6) is a stable isotope-labeled form of the essential amino acid L-Lysine, where all six carbon atoms are replaced with the carbon-13 isotope[ citation:7] . Supplied as the dihydrochloride salt, this compound offers enhanced stability and solubility for research applications[ citation:2]. It is specifically designed for use in quantitative proteomics and metabolomics, serving as a critical tool for the accurate analysis of dynamic cellular processes. The primary application of L-Lysine (13C6) is in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) workflows[ citation:1] . In SILAC, this "heavy" amino acid is metabolically incorporated into all newly synthesized proteins of cultured cells, creating a distinct mass shift that can be differentiated from proteins containing natural "light" isotopes via mass spectrometry[ citation:1] . This enables precise relative quantification and comparison of protein expression levels across different cell populations, such as control versus treated conditions[ citation:1]. Beyond proteomics, it also functions as a labeled standard in quantitative metabolomics research, facilitating the tracking of metabolic fluxes[ citation:8]. The high chemical purity (typically ≥98%) and isotopic enrichment (99%) ensure reliable and reproducible experimental results[ citation:7] . This product is intended for Research Use Only and is not approved for use in diagnostic or therapeutic procedures, or for human consumption[ citation:1] .

Properties

Molecular Weight

225.07

Purity

98%

Origin of Product

United States

Scientific Research Applications

L-Lysine-2HCl (¹³C₆) is a stable isotope-labeled amino acid used in mass spectrometry to study protein expression . It's particularly useful in the stable isotope labeling with amino acids in cell culture (SILAC) technique, which allows for the identification and quantification of relative changes in complex protein samples .

SILAC and Mass Spectrometry

SILAC involves metabolically incorporating "heavy" ¹³C or ¹⁵N-labeled amino acids into proteins in vivo, followed by mass spectrometry (MS) for protein identification, characterization, and quantification . L-Lysine-2HCl (¹³C₆) is often used in conjunction with specialized cell culture media deficient in essential amino acids .

Key features of L-Lysine-2HCl (¹³C₆) in SILAC:

  • Efficiency It allows for 100% label incorporation into proteins of living cells .
  • Flexibility Different isotopes of heavy and light amino acids (arginine, lysine, leucine, and proline) enable the quantification of peptides derived from MS-grade proteases .
  • Multiplex capabilities Alternative isotopes of arginine and lysine are available for analyzing multiple treatment conditions in each experiment .

SILAC Workflow

  • Cell cultures are plated in unlabeled media and then swapped with media containing stable isotope-labeled amino acids like ¹³C₆ L-Lysine-2HCl .
  • Samples are collected over a time course .
  • After digestion and purification, isobaric TMT labeling can be done to multiplex samples from different conditions and time points .
  • The samples are analyzed by LC-MS/MS .

Mass Shift

Heavy isotope peptides containing ¹³C₆ L-Lysine exhibit a mass shift of 6 Da compared to light peptides . In mass spectra, these heavy peptides appear shifted to the right of light peptide spectra, with an increased mass to charge ratio (m/z) .

Comparison with Similar Compounds

Key Findings:

  • Precision in Multiplexing : The 13C6;15N2 variant enables dual isotopic labeling, allowing researchers to track three experimental conditions simultaneously in SILAC (e.g., light, medium, heavy labels) .
  • Cost Considerations : The 13C6-only variant is typically less expensive than the 13C6;15N2 version, reflecting the added complexity of nitrogen isotope incorporation .
  • Specialized Applications : The 13C6;D9;15N2 variant is tailored for high-resolution NMR studies, where deuterium reduces signal overlap .

Comparison with Related Amino Acids

L-Lysine:2HCl (13C6) is often used alongside other isotope-labeled amino acids, such as L-Arginine:HCl (13C6;15N4). Key differences include:

Parameter L-Lysine:2HCl (13C6) L-Arginine:HCl (13C6;15N4)
Isotopic Labels ¹³C6 ¹³C6, ¹⁵N4
Role in SILAC Labels lysine-containing peptides Labels arginine-containing peptides
Price (0.25 g) ~¥4,928 ~¥4,928
Metabolic Pathways Integral to collagen synthesis Critical in urea cycle and NO production

Research Implications:

  • Compatibility : Combining 13C6 lysine and 13C6;15N4 arginine in SILAC reduces quantification errors caused by overlapping isotopic peaks .
  • Cell-Type Specificity: Some cell lines (e.g., U937) require exogenous lysine but can synthesize arginine, necessitating careful selection of labeled amino acids .

Preparation Methods

Biosynthetic Incorporation via Microbial Fermentation

  • Microbial Strains and Substrates : Specific bacterial strains (e.g., Corynebacterium glutamicum) are cultured in media enriched with ^13C-labeled glucose or other carbon sources.
  • Metabolic Incorporation : The bacteria metabolize the ^13C-labeled substrates, incorporating the isotopes into newly synthesized L-lysine molecules.
  • Harvesting and Isolation : Post-fermentation, L-lysine is extracted and purified from the culture broth.
  • Salt Formation : The purified L-lysine is converted to the dihydrochloride salt by reaction with hydrochloric acid.

This method yields L-LYSINE:2HCL with high isotopic enrichment (>99% ^13C) and high chemical purity (~98%) suitable for SILAC applications.

Chemical Synthesis from Isotopically Labeled Precursors

  • Starting Materials : Chemically synthesized L-lysine from ^13C-labeled intermediates, such as ^13C-labeled α-keto acids or amino acid derivatives.
  • Synthetic Steps : Multi-step organic synthesis involving protection/deprotection of amino and carboxyl groups, isotopic incorporation, and final salt formation.
  • Purification : Chromatographic techniques to isolate the pure isotopically labeled L-lysine.
  • Conversion to Dihydrochloride Salt : Treatment with HCl to yield the stable dihydrochloride form.

This approach is less common due to complexity but allows precise control over isotopic labeling and purity.

Application in SILAC and Media Preparation

  • Dissolution in Cell Culture Media : L-LYSINE:2HCL (13C6) is dissolved in dialyzed fetal bovine serum (FBS)-supplemented media for SILAC experiments.
  • Concentration : Typically, 50 mg of labeled L-lysine is dissolved in 1 mL of media and then added to 500 mL of culture media.
  • Sterilization : Media containing the dissolved isotope-labeled amino acid is sterile-filtered (0.22 µm) before use.
  • Label Incorporation : Achieves near 100% incorporation into cellular proteins, enabling accurate relative quantification by mass spectrometry.

Research Findings and Purity Data

Property Value
Molecular Weight 227.05 g/mol (dihydrochloride)
Isotopic Purity (^13C) ≥ 99%
Chemical Purity ≥ 98%
Physical Form Solid, dihydrochloride salt
Storage Conditions Room temperature, dry, dark
Solubility in Water 250 mg/mL (enhanced by ultrasound)
Melting Point 263-264 °C (decomposition)

Table 2: Key chemical and physical properties of L-LYSINE:2HCL (13C6)

Summary of Preparation Methodologies

Preparation Method Description Advantages Limitations
Microbial Fermentation Using ^13C-glucose in bacterial cultures High isotopic purity, scalable Requires specialized fermentation facilities
Chemical Synthesis Multi-step organic synthesis from labeled precursors Precise isotope control Complex, costly, less scalable
Stock Solution Preparation Dissolution in water with ultrasonic assistance Facilitates experimental use Requires careful storage
Media Supplementation Dissolving in dialyzed FBS media for SILAC Enables in vivo metabolic labeling Sterility and concentration critical

Q & A

Q. How can L-LYSINE:2HCL (¹³C₆) be integrated into experimental designs to study protein turnover rates in human metabolic pathways?

Methodological Answer: Stable isotope-labeled L-lysine (¹³C₆) is used in pulse-chase or continuous infusion protocols to track amino acid incorporation into proteins. Researchers should design experiments with controlled dietary intake, timed biological sample collection (e.g., plasma, muscle biopsies), and mass spectrometry (LC-MS/MS) to quantify isotopic enrichment . Baseline correction using pre-dose samples and normalization to internal standards (e.g., unlabeled lysine) ensures accuracy. Refer to kinetic models from Elango et al. (2012) for human protein demand studies .

Q. What steps ensure the isotopic purity and stability of L-LYSINE:2HCL (¹³C₆) during long-term cell culture experiments?

Methodological Answer: Validate isotopic purity (>99% ¹³C₆) via nuclear magnetic resonance (NMR) or high-resolution mass spectrometry before use. Store the compound in anhydrous conditions at -20°C to prevent hydrolysis. In cell culture, monitor pH stability and avoid repeated freeze-thaw cycles. Use fresh media supplemented with ¹³C₆-lysine, and confirm absence of unlabeled lysine contamination via isotopic ratio checks .

Q. How can researchers reconcile discrepancies in protein synthesis rates observed in studies using ¹³C₆-lysine across different demographic groups?

Methodological Answer: Contradictions (e.g., gender-based differences in muscle protein synthesis from Henderson et al., 2009) may arise from variations in tracer administration routes (oral vs. intravenous), sampling timelines, or hormonal confounders. Standardize protocols using factorial designs to isolate variables and apply mixed-effects statistical models to account for inter-individual variability .

Advanced Research Questions

Q. What optimization strategies improve SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) protocols using L-LYSINE:2HCL (¹³C₆) for quantitative proteomics?

Methodological Answer: To achieve >95% isotopic incorporation, optimize cell culture conditions:

  • Use dialyzed serum to remove unlabeled lysine.
  • Titrate ¹³C₆-lysine concentrations to match cellular growth rates (typically 50–100 mg/L).
  • Validate incorporation via SILAC ratio heatmaps and correct for arginine-to-proline conversion artifacts. Pair with ¹³C₆-arginine (CNLM-539-H) for dual labeling, as described in SILAC-based proteomic workflows .

Q. How do researchers statistically analyze time-resolved ¹³C₆-lysine incorporation data to model protein synthesis and degradation simultaneously?

Methodological Answer: Apply compartmental modeling (e.g., two-pool or three-pool models) using software like SAAM II or NONMEM. Input time-course isotopic enrichment data from plasma and tissue samples. Use Akaike Information Criterion (AIC) to select optimal models and bootstrap resampling to estimate parameter confidence intervals. Jaleel et al. (2007) provides a framework for fractional synthesis rate (FSR) calculations .

Q. What comparative advantages does ¹³C₆-lysine offer over ¹⁵N-labeled lysine in tracing amino acid flux in multi-organ systems?

Methodological Answer: ¹³C₆-lysine minimizes isotopic interference in nitrogen-rich matrices (e.g., urea cycle studies) and allows simultaneous use of ¹⁵N tracers for parallel pathways. However, ¹³C NMR detection requires higher sample quantities than ¹⁵N-MS. Design crossover studies with washout periods to compare labeling efficiency, referencing Green et al. (2014) for multi-tracer metabolic flux analysis .

Q. How can conflicting data on ¹³C₆-lysine-derived glutathione synthesis in malnutrition studies be critically evaluated?

Methodological Answer: Discrepancies (e.g., Green et al., 2014 vs. de Betue et al., 2013) may stem from differences in tracer dilution spaces or precursor availability. Conduct sensitivity analyses using Monte Carlo simulations to assess parameter uncertainty. Replicate experiments in controlled animal models (e.g., cysteine-deficient diets) and validate findings with knockout cell lines .

Methodological Standards

  • Data Presentation : Use scatterplots with LOESS curves for time-course enrichment data. Report isotopic ratios as molar percent excess (MPE) ± SEM .
  • Ethical Replication : Follow ICMJE guidelines for detailed chemical documentation (batch number, purity, storage) to ensure reproducibility .

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